1-(3,5-Dimethylphenyl)guanidine

描述

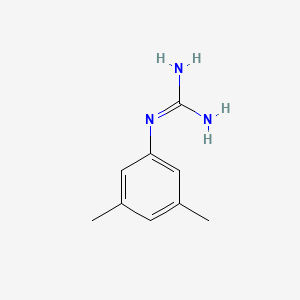

1-(3,5-Dimethylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with methyl groups at the 3 and 5 positions. Its molecular formula is C₉H₁₃N₃, with a molecular weight of 195.22 g/mol (for the free base). The compound’s structure combines the strong basicity of the guanidine moiety with the steric and electronic effects of the 3,5-dimethylphenyl group.

Synthetic routes for this compound are inferred from analogous guanidine derivatives, such as the reaction of 3,5-dimethylaniline with cyanamide or guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) under basic conditions . Industrial production likely involves scaled-up versions of these methods, with purification via recrystallization or chromatography .

属性

IUPAC Name |

2-(3,5-dimethylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-3-7(2)5-8(4-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAFZGUGLLKKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C(N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Differences :

- Chlorine substituents increase electron-withdrawing effects and lipophilicity compared to methyl groups, enhancing interactions with electron-deficient biological targets .

Methoxy-Substituted Guanidines

Key Differences :

- Methoxy groups increase solubility in polar solvents but reduce lipophilicity compared to methyl groups .

- This compound’s methyl groups balance moderate lipophilicity with reduced metabolic degradation risks compared to methoxy derivatives .

Mixed-Substituent Guanidines

Key Differences :

- Trifluoromethyl groups in mixed-substituent compounds amplify electron-withdrawing effects, whereas this compound’s methyl groups offer simpler synthetic routes and lower toxicity .

Structural and Functional Insights

- Lipophilicity : Methyl groups in this compound (LogP ~1.8 estimated) provide moderate lipophilicity, intermediate between chlorinated (LogP ~2.5–3.0) and methoxy derivatives (LogP ~1.2–1.5) .

- Reactivity : The absence of strong electron-withdrawing groups (e.g., Cl, CF₃) reduces electrophilic substitution reactivity but enhances stability under physiological conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(3,5-Dimethylphenyl)guanidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with 3,5-dimethylaniline. A common approach includes condensation with cyanamide or thiourea derivatives under acidic conditions, followed by purification via recrystallization or column chromatography . Purity optimization requires rigorous solvent selection (e.g., ethanol/water mixtures) and analytical validation using HPLC (>98% purity threshold) or NMR to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic analysis via LC-MS to detect decomposition products like 3,5-dimethylaniline or guanidine derivatives. UV-Vis spectroscopy can monitor absorbance shifts indicative of degradation . Long-term storage recommendations include inert atmospheres (argon) and desiccated environments at -20°C .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C spectra to verify aromatic protons (δ 6.8–7.2 ppm) and guanidine NH signals (δ 8.0–8.5 ppm).

- FT-IR : Peaks at ~1650 cm (C=N stretch) and 3300–3500 cm (N-H stretches).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent interference). To address this:

- Standardize assay protocols (e.g., MTT vs. resazurin assays) and include positive controls (e.g., cisplatin for cytotoxicity).

- Use orthogonal methods (e.g., SPR for binding affinity validation alongside enzymatic assays).

- Apply statistical tools like Bland-Altman plots to quantify inter-study variability .

Q. What mechanistic insights exist for the coordination chemistry of this compound with transition metals?

- Methodological Answer : The guanidine moiety acts as a bridging or terminal ligand via its nitrogen donors. For example, in Pt(II) complexes, it forms stable chelates through N and N, as shown by X-ray crystallography and cyclic voltammetry. Reaction kinetics can be studied using stopped-flow spectroscopy under inert conditions (argon glovebox) to prevent oxidation .

Q. How does the substituent pattern (3,5-dimethyl groups) influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating methyl groups enhance aromatic ring stability but sterically hinder electrophilic substitution. Computational modeling (DFT) predicts preferential reactivity at the para position. Experimentally, bromination or nitration reactions under controlled conditions (e.g., HSO/HNO at 0°C) can validate these predictions .

Q. What strategies mitigate guanidine-induced toxicity in biological systems during in vivo studies?

- Methodological Answer : Co-expression of guanidine-degrading enzymes (e.g., Sll1077 from cyanobacteria) reduces intracellular accumulation. Dose optimization via pharmacokinetic profiling (AUC calculations) and encapsulation in liposomes (to enhance bioavailability) are effective. Toxicity thresholds should be pre-determined using Caenorhabditis elegans or zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。